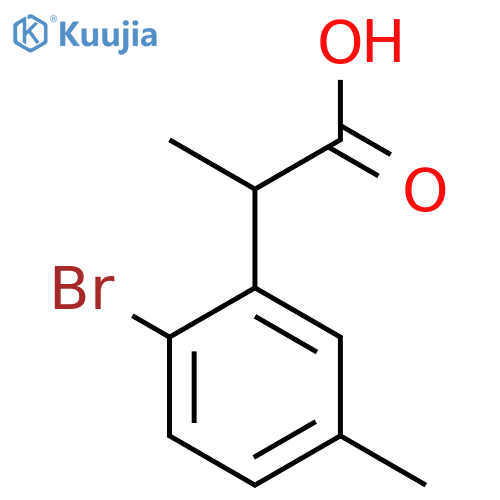Cas no 1534819-83-4 (2-(2-bromo-5-methylphenyl)propanoic acid)

1534819-83-4 structure
商品名:2-(2-bromo-5-methylphenyl)propanoic acid
2-(2-bromo-5-methylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromo-5-methylphenyl)propanoic acid
- 1534819-83-4
- EN300-1914518
-
- インチ: 1S/C10H11BrO2/c1-6-3-4-9(11)8(5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
- InChIKey: QEJTYMVHAKMBNJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C)C=C1C(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 241.99424g/mol
- どういたいしつりょう: 241.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 37.3Ų
2-(2-bromo-5-methylphenyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1914518-2.5g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 2.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1914518-5.0g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 5g |
$3147.0 | 2023-05-31 | ||
| Enamine | EN300-1914518-1g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 1g |
$770.0 | 2023-09-17 | ||
| Enamine | EN300-1914518-0.5g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1914518-0.25g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1914518-10g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 10g |
$3315.0 | 2023-09-17 | ||
| Enamine | EN300-1914518-0.05g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1914518-10.0g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 10g |
$4667.0 | 2023-05-31 | ||
| Enamine | EN300-1914518-0.1g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1914518-1.0g |
2-(2-bromo-5-methylphenyl)propanoic acid |
1534819-83-4 | 1g |
$1086.0 | 2023-05-31 |
2-(2-bromo-5-methylphenyl)propanoic acid 関連文献
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
1534819-83-4 (2-(2-bromo-5-methylphenyl)propanoic acid) 関連製品
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 81216-14-0(7-bromohept-1-yne)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
